N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide
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Overview
Description
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is a complex organic compound that features a pyridine ring substituted with chlorine, cyano, and dimethyl groups, linked to a phenyl ring through an ether bond, and further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, starting with the chlorination and cyanation of a dimethylpyridine precursor.
Ether Formation: The pyridine intermediate is then reacted with a phenol derivative to form the ether linkage.
Amide Formation: The final step involves the reaction of the ether intermediate with 2-methoxybenzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product would be an amine derivative.
Substitution: The major products would be the substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: It may be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide provides distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-18(12-24)22(25-14(2)20(13)23)29-16-8-6-7-15(11-16)26-21(27)17-9-4-5-10-19(17)28-3/h4-11H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHJLWSHHVPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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